molecular formula C12H11N5OS2 B15135996 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole

Cat. No.: B15135996
M. Wt: 305.4 g/mol
InChI Key: MEYVIFWSUCHGRX-WEVVVXLNSA-N
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Description

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is a complex organic compound that features a tetrazole ring, a sulfinyl group, and an isothiocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition of organic azides with nitriles, which forms the tetrazole ring . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and subsequent oxidation . The sulfinyl group is often introduced via oxidation of a thioether precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isothiocyanate group allows for specific interactions with biological targets, while the sulfinyl group enhances its stability and reactivity compared to simpler tetrazole derivatives .

Properties

Molecular Formula

C12H11N5OS2

Molecular Weight

305.4 g/mol

IUPAC Name

5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole

InChI

InChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+

InChI Key

MEYVIFWSUCHGRX-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)/C=C/CCN=C=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S

Origin of Product

United States

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